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Compound of Interest

Compound Name: P7170

Cat. No.: B609811

An In-depth Technical Guide to the Chemical Structure and Properties of P7170

Introduction

P7170 is a novel, orally bioavailable small molecule inhibitor with a unique dual-action
mechanism, targeting both the mammalian target of rapamycin (mMTOR) complexes (NTORC1
and mTORC2) and Activin A receptor type II-like kinase 1 (ALK1).[1] This distinctive profile
confers both potent anti-tumor and anti-angiogenic properties, positioning P7170 as a
promising candidate for cancer therapy.[1] Developed by Piramal Enterprises Ltd., P7170 has
demonstrated significant efficacy in preclinical models and has entered Phase | clinical trials.[1]
This technical guide provides a comprehensive overview of the chemical structure, properties,
mechanism of action, and experimental data related to P7170.

Chemical Structure and Properties

P7170 is a complex heterocyclic molecule. Its chemical identity has been confirmed through
various spectroscopic and analytical methods.

Table 1: Chemical and Physical Properties of P7170
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Property Value

8-Amino-1-[6-(cyano-dimethyl-methyl)-pyridin-3-
yl]-3-methyl-7-trifluoromethyl-1,3-dihydro-

IUPAC Name
1,3,5,9-tetraaza-cyclopentafa]naphthalen-2-
ylidene-cyanamide

Molecular Formula C21H16F3N9

Molecular Weight 451.42 g/mol

CAS Number 1799702-72-9

Appearance Not specified in available literature

Solubility Soluble in DMSO

CC1=C(N(C2=C1N=C3C(=C(C=N3)C(F)
SMILES Code (F)F)N)C4=CC=C(C=N4)C(C)
(C)C#N)\N=C(N)C#N

Synthesis of P7170

The chemical synthesis of P7170 is detailed in patent WO-2012007926A1. While the full, step-
by-step synthesis protocol from the patent is extensive, it generally involves the construction of
the complex multi-ring system through a series of organic reactions, culminating in the final
active compound. Researchers are directed to this patent for a detailed description of the
synthetic route.

Mechanism of Action and Signaling Pathways

P7170 exerts its anti-cancer effects through the simultaneous inhibition of the PIBK/AKT/mTOR
and ALK1 signaling pathways.

Inhibition of MTORC1 and mTORC2

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth,
proliferation, survival, and metabolism. It is frequently hyperactivated in various cancers. P7170
is a potent inhibitor of both mTORC1 and mTORC2.
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e mMTORCI1 Inhibition: By inhibiting mTORC1, P7170 blocks the phosphorylation of its key
downstream effectors, p70S6K and 4E-BP1. This leads to the suppression of protein
synthesis and cell cycle progression.

¢ mMTORC2 Inhibition: P7170's inhibition of mMTORC2 prevents the phosphorylation and
activation of AKT at serine 473 (pAKT S473), a crucial step for full AKT activation. This
further dampens the pro-survival signaling within the cancer cell.

Inhibition of ALK1

ALK1, a member of the TGF-3 receptor superfamily, is predominantly expressed on endothelial
cells and plays a crucial role in angiogenesis. By inhibiting ALK1, P7170 disrupts the formation
of new blood vessels, a process essential for tumor growth and metastasis. This anti-
angiogenic activity is a key differentiator for P7170 compared to other mTOR inhibitors.[1]

Below is a diagram illustrating the signaling pathways targeted by P7170.
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P7170 Signaling Pathway Inhibition
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Preclinical Data

P7170 has demonstrated potent activity in a range of preclinical studies.

In Vitro Activity

P7170 exhibits strong inhibitory effects on the proliferation of various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of P7170

Assay Type Target/Cell Line IC50 (nmol/L)

Enzymatic Assay mTOR 4.4

ALK1 47

PI3Ka 2.2

PI3KPB 176

PI3Ky 203

PI3Kd 4

Cell-Based Assay PAKT (S473) Inhibition (PC3 124
cells)

pS6 (S235/236) Inhibition 07

(PC3 cells)

Cell Growth Inhibition Prostate (PC3) 2-22

Ovarian (A2780) 2-22

Colon (HCT116) 2-22

Renal (786-0) 2-22

Data compiled from Molecular Cancer Therapeutics, 2015, 14(5), 1095-106.[1]

In Vivo Efficacy
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In mouse xenograft models, orally administered P7170 showed significant, dose-dependent
tumor growth inhibition across a broad range of human tumor types at doses of 10 to 20 mg/kg.

[1]

Experimental Protocols

Detailed methodologies for key experiments are summarized below.

Western Blot Analysis

o Cell Treatment and Lysis: Cancer cells were seeded, serum-starved, and then treated with
varying concentrations of P7170 or control compounds. After treatment, cells were
stimulated with serum, harvested, and lysed in a suitable lysis buffer.

o Protein Quantification: Protein concentration in the lysates was determined using a standard
protein assay.

o Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and
transferred to a PVDF membrane.

e Immunoblotting: Membranes were blocked and then incubated with primary antibodies
against target proteins (e.g., p-AKT, p-S6, total AKT, total S6), followed by incubation with
HRP-conjugated secondary antibodies.

o Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL)
detection system.

HUVEC Tube Formation Assay

e Preparation: Human Umbilical Vein Endothelial Cells (HUVECS) were seeded onto a layer of
Matrigel in a 96-well plate.

o Treatment: Cells were treated with different concentrations of P7170 or control compounds.

 Incubation: The plate was incubated to allow for the formation of capillary-like structures
(tubes).
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e Analysis: Tube formation was visualized and quantified by microscopy. The extent of tube
formation is an indicator of angiogenic potential.

In Vivo Matrigel Plug Assay

o Preparation: Nude mice were subcutaneously injected with Matrigel containing pro-

angiogenic factors such as VEGF.
o Treatment: Mice were orally administered with P7170 or a vehicle control.

o Analysis: After a set period, the Matrigel plugs were excised, and the extent of new blood
vessel formation within the plugs was quantified, often by measuring hemoglobin content.

Below is a workflow diagram for a typical in vivo xenograft study with P7170.
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In Vivo Xenograft Study Workflow

Conclusion

P7170 is a novel and potent dual inhibitor of the mTOR and ALK1 signaling pathways. Its ability
to concurrently suppress tumor cell proliferation and angiogenesis gives it a unique and
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powerful mechanism of action. The preclinical data strongly support its continued investigation
as a promising therapeutic agent for a variety of cancers. The ongoing Phase | clinical trials will
be critical in determining its safety and efficacy in human patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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